

Head-to-Head Clinical Trial Data of Abacavir-Containing Regimens: A Comparative Guide

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This guide provides an objective comparison of **Abacavir**-containing antiretroviral regimens based on head-to-head clinical trial data. It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of efficacy and safety outcomes, complete with experimental protocols and quantitative data summaries.

Efficacy of Abacavir-Containing Regimens in Treatment-Naive Patients

The efficacy of **abacavir**, primarily in the fixed-dose combination with lamivudine (ABC/3TC), has been extensively evaluated against other nucleoside/nucleotide reverse transcriptase inhibitor (NRTI) backbones, most notably tenofovir disoproxil fumarate/emtricitabine (TDF/FTC).

Abacavir/Lamivudine (ABC/3TC) vs. Tenofovir DF/Emtricitabine (TDF/FTC)

Several landmark clinical trials have directly compared these two NRTI backbones, revealing important nuances in their virologic efficacy, particularly in relation to the patient's baseline HIV-1 RNA levels.

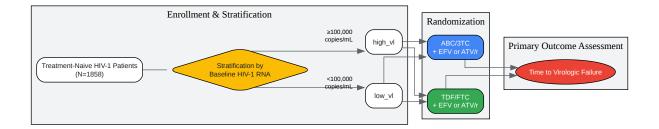
The AIDS Clinical Trials Group (ACTG) A5202 study was a large, randomized, double-blind trial that provided critical insights into the comparative efficacy of ABC/3TC and TDF/FTC when combined with either efavirenz (EFV) or atazanavir/ritonavir (ATV/r). A key finding was the



inferior performance of ABC/3TC in patients with a high baseline viral load (≥100,000 copies/mL), where a significantly shorter time to virologic failure was observed compared to the TDF/FTC arm.[1][2][3][4] However, in patients with a lower baseline viral load (<100,000 copies/mL), the two NRTI backbones demonstrated similar times to virologic failure.[2]

Experimental Protocol: ACTG A5202

- Study Design: A randomized, double-blind, equivalence study in treatment-naive HIV-1infected adults.[3]
- Participant Allocation: 1858 eligible participants were randomized to one of four treatment groups: ABC/3TC + EFV, ABC/3TC + ATV/r, TDF/FTC + EFV, or TDF/FTC + ATV/r.
- Stratification: Participants were stratified by screening HIV-1 RNA level (<100,000 copies/mL or ≥100,000 copies/mL).[3]
- Primary Endpoints: The primary endpoints were the time to virologic failure, time to regimen modification, and time to a safety event.[2]
- Definition of Virologic Failure: A confirmed HIV-1 RNA level of ≥1000 copies/mL at or after 16 weeks and before 24 weeks, or ≥200 copies/mL at or after 24 weeks.[4]



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Caption: Experimental workflow of the ACTG A5202 trial.



In contrast to the findings in the high viral load stratum of ACTG 5202, the HEAT study demonstrated non-inferiority between ABC/3TC and TDF/FTC when combined with lopinavir/ritonavir (LPV/r) in treatment-naive patients, irrespective of their baseline viral load.[5] At 96 weeks, 60% of patients in the ABC/3TC group and 58% in the TDF/FTC group achieved an HIV-1 RNA level below 50 copies/mL.[5][6]

Experimental Protocol: HEAT Study

- Study Design: A randomized, double-blind, placebo-matched, multicenter, non-inferiority trial. [5]
- Participants: 688 antiretroviral-naive, HIV-1-infected individuals.[5]
- Intervention: Participants were randomized to receive a once-daily regimen of either ABC/3TC or TDF/FTC, both with LPV/r.[5]
- Primary Endpoints: The proportion of patients with HIV-1 RNA <50 copies/mL at week 48 and the incidence of adverse events over 96 weeks.[5]

The ASSERT study, an open-label, randomized trial, compared ABC/3TC and TDF/FTC in combination with efavirenz in HLA-B*5701-negative, treatment-naive adults. The 48-week results indicated a higher rate of virologic suppression in the TDF/FTC arm (71%) compared to the ABC/3TC arm (59%).[7][8]

Experimental Protocol: ASSERT Study

- Study Design: An open-label, 96-week, randomized study.
- Participants: 385 antiretroviral-naive, HLA-B*5701-negative adults.
- Intervention: Randomization to either ABC/3TC + EFV or TDF/FTC + EFV.
- Primary Focus: Comparison of renal, bone, and metabolic safety profiles.

Abacavir/Lamivudine with Dolutegravir: The SINGLE Study



The SINGLE trial was a pivotal study that established the efficacy of a dolutegravir (DTG)-based regimen with an ABC/3TC backbone. This randomized, double-blind study compared DTG + ABC/3TC to the single-tablet regimen of efavirenz/tenofovir DF/emtricitabine (EFV/TDF/FTC). At 144 weeks, the DTG + ABC/3TC regimen demonstrated superiority, with 71% of participants achieving virologic suppression compared to 63% in the EFV/TDF/FTC arm.[10][11] This difference was primarily attributed to a lower rate of discontinuations due to adverse events in the dolutegravir arm.[11][12] Importantly, no treatment-emergent resistance was observed in the DTG + ABC/3TC group.[11]

Experimental Protocol: SINGLE Study

- Study Design: A phase 3, randomized, double-blind, non-inferiority study with a pre-specified analysis for superiority.[12][13]
- Participants: 833 treatment-naive, HLA-B*5701-negative, HIV-1-infected adults.[13]
- Intervention: Participants were randomized to once-daily DTG + ABC/3TC or once-daily fixed-dose EFV/TDF/FTC.[13]
- Primary Endpoint: The proportion of participants with HIV-1 RNA <50 copies/mL at 48 weeks.
 [13]

Safety Profile of Abacavir-Containing Regimens Cardiovascular Risk: Insights from the REPRIEVE Trial

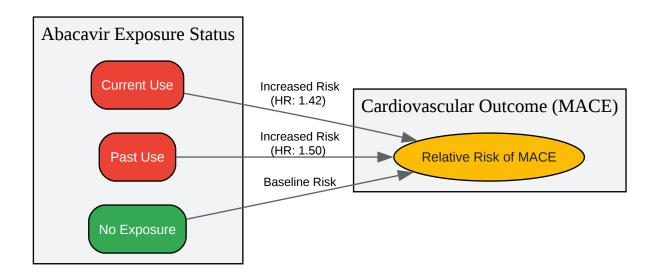
The potential for an increased risk of cardiovascular disease with **abacavir** has been a topic of considerable research and debate. An exploratory analysis from the large-scale REPRIEVE trial provided recent data on this issue. The trial enrolled 7,769 people with HIV at low-to-moderate cardiovascular risk.[14][15] The analysis found that both current and past use of **abacavir** were associated with an increased risk of major adverse cardiovascular events (MACE) compared to no **abacavir** exposure.[14][15] Current users had a 42% increased risk, while past users had a 50% increased risk.[14][15]

Experimental Protocol: REPRIEVE Trial Exploratory Analysis

• Study Design: An exploratory analysis of a large, international, randomized trial.[15][16]



- Participants: 7,769 HIV-positive individuals on stable antiretroviral therapy with low-to-moderate cardiovascular disease risk.[14][15]
- Exposure Groups: The analysis compared MACE incidence among current, past, and never users of abacavir.[16]
- Primary Outcome: Major Adverse Cardiovascular Events (MACE), a composite of cardiovascular death, myocardial infarction, unstable angina requiring hospitalization, stroke, transient ischemic attack, or peripheral arterial ischemia requiring intervention.[17]



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Caption: Relationship between **abacavir** exposure and cardiovascular risk.

Abacavir Hypersensitivity Reaction (HSR)

A well-characterized adverse event associated with **abacavir** is a hypersensitivity reaction, which is strongly linked to the presence of the HLA-B*57:01 allele. Screening for this genetic marker prior to initiating **abacavir** is now standard practice and has been shown to significantly reduce the incidence of this potentially severe reaction.

Quantitative Data Summary

Table 1: Comparative Efficacy of ABC/3TC vs. TDF/FTC in Treatment-Naive Patients



Clinical Trial	Third Agent(s)	Follow-up Duration	Virologic Suppression (HIV-1 RNA <50 copies/mL)	Key Conclusion on Efficacy
ACTG A5202	Efavirenz or Atazanavir/ritona vir	96 Weeks	In patients with baseline viral load ≥100,000 copies/mL, ABC/3TC was inferior to TDF/FTC. In patients with baseline viral load <100,000 copies/mL, efficacy was similar.[2]	ABC/3TC is less effective in patients with high baseline viral loads.
HEAT	Lopinavir/ritonavi r	96 Weeks	ABC/3TC: 60% vs. TDF/FTC: 58%[6]	ABC/3TC was non-inferior to TDF/FTC.[5]
ASSERT	Efavirenz	48 Weeks	ABC/3TC: 59% vs. TDF/FTC: 71%[7][8]	TDF/FTC was superior to ABC/3TC.

Table 2: Efficacy of Dolutegravir with ABC/3TC in Treatment-Naive Patients

Clinical Trial	Comparator Regimen	Follow-up Duration	Virologic Suppression (HIV-1 RNA <50 copies/mL)	Key Conclusion on Efficacy
SINGLE	Efavirenz/TDF/F TC	144 Weeks	DTG + ABC/3TC: 71% vs. EFV/TDF/FTC: 63%[10][11]	DTG + ABC/3TC was superior to EFV/TDF/FTC.



Table 3: Key Safety Findings for Abacavir-Containing Regimens

Clinical Trial	Comparison	Key Safety Outcomes
ASSERT	ABC/3TC vs. TDF/FTC	ABC/3TC: Associated with greater increases in total cholesterol, HDL, LDL, and triglycerides.[9] TDF/FTC: Associated with greater increases in markers of renal tubular dysfunction and greater decreases in hip bone mineral density.[9]
REPRIEVE (Exploratory Analysis)	Abacavir use vs. no abacavir use	Current or past use of abacavir was associated with an increased risk of major adverse cardiovascular events. [14][15]

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